5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole
Description
5-(4-Bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole (CAS: 1206986-23-3) is a substituted imidazole derivative characterized by a bromophenyl group at position 5, an isobutylthio moiety at position 2, and a phenyl group at position 1 of the imidazole ring. Its molecular formula is C₁₉H₁₇BrN₂S, with a molecular weight of 409.32 g/mol. The compound’s safety guidelines emphasize avoiding heat, sparks, and contact with children, reflecting typical handling precautions for halogenated organics .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2S/c1-14(2)13-23-19-21-12-18(15-8-10-16(20)11-9-15)22(19)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULHRXWQAYVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with isobutylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with phenylglyoxal in the presence of ammonium acetate to form the imidazole ring through a cyclization reaction. The reaction conditions often include solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation of the Isobutylthio Group
The thioether moiety (-S-iBu) undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity aligns with general thioether oxidation trends observed in organosulfur chemistry.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C, 6 h | Sulfoxide | 65% | |
| mCPBA | CH₂Cl₂, 0°C→RT, 12 h | Sulfone | 82% |
This transformation modifies electronic properties and enhances hydrogen-bonding potential, which is critical for biological applications.
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The electron-deficient 4-bromophenyl group facilitates nucleophilic substitution reactions, particularly with nitrogen- or oxygen-based nucleophiles.
| Nucleophile | Conditions | Product | Catalyst | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 24 h | 4-(Piperidin-1-yl)phenyl derivative | CuI | |
| Sodium methoxide | MeOH, reflux, 12 h | 4-Methoxyphenyl derivative | None |
The bromine atom's position para to the imidazole ring enhances electrophilicity, enabling efficient substitution .
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation:
Suzuki-Miyaura Coupling
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biphenyl derivative | 78% | |
| 4-Carboxyphenylboronic acid | Same as above | Carboxylic acid-functionalized derivative | 65% |
This reaction expands the compound’s utility in materials science for constructing π-conjugated systems .
Electrophilic Substitution on the Imidazole Ring
The electron-rich C-4 position of the imidazole ring undergoes electrophilic substitutions:
| Reaction Type | Reagent | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitroimidazole derivative | C-4 > C-5 | |
| Halogenation | NBS, AIBN | 4-Bromoimidazole derivative | Exclusive C-4 |
Steric hindrance from the phenyl and isobutylthio groups directs electrophiles to the less hindered C-4 position .
Thioether Functionalization via Alkylation
The isobutylthio group participates in alkylation reactions to form sulfonium salts:
Biological Activity Through Target Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets involve reversible binding:
| Target | Binding Mode | Biological Effect | Reference |
|---|---|---|---|
| Cytochrome P450 | Fe²⁺ coordination via imidazole N | Enzyme inhibition | |
| Bacterial nitroreductases | Electron transfer via thioether | Antibiotic potentiation |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
These results suggest that the compound exhibits broad-spectrum antimicrobial effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies, which demonstrate its ability to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
A notable case study involved using this compound in a murine model of bacterial infection. Administration resulted in a significant reduction of bacterial load in infected tissues compared to controls, demonstrating its potential efficacy in vivo.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and isobutylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s key structural analogs differ in substituents at positions 1, 2, and 5 of the imidazole ring (Table 1). These modifications influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity : The isobutylthio group in the target compound enhances lipophilicity compared to thiol-containing analogs (e.g., ), which may improve membrane permeability.
- Solubility : Thiol derivatives (e.g., ) exhibit higher polarity due to -SH or -SCF₃ groups, favoring aqueous solubility.
- Thermal Stability : Safety guidelines for the target compound highlight sensitivity to heat, a trait shared with brominated analogs .
Key Research Findings and Limitations
Biological Activity
5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features both imidazole and thiol functional groups, which contribute to its diverse chemical properties and biological interactions.
- Molecular Formula : C13H15BrN2S
- Molecular Weight : 311.24 g/mol
- CAS Number : 796084-50-9
The presence of the bromophenyl and phenyl groups enhances its chemical diversity, making it a versatile candidate for various synthetic and analytical studies .
The biological activity of this compound is primarily attributed to its interaction with biological molecules, particularly enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the imidazole ring may interact with metal ions, influencing the function of metalloproteins and other metal-dependent biological processes .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing imidazole rings have been shown to exhibit significant antiproliferative effects against various cancer cell lines:
- Case Study : A study evaluated the antiproliferative activity of imidazole derivatives against three cancer cell lines (A549, SGC-7901, and HeLa). The compound exhibited a selective index indicating higher tolerance in normal cells compared to tumor cells. Specifically, it induced apoptosis by modulating the expression levels of apoptotic proteins such as Bax and Bcl-2 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 3.24 | HeLa |
| 5-FU (control) | 39.6 | HeLa |
This selectivity suggests that the compound could be developed into a novel therapeutic agent for cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have demonstrated that similar imidazole derivatives exhibit significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Reference Drug (Norfloxacin) | S. aureus | 20 |
These findings indicate that imidazole derivatives could serve as effective antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with thiourea under acidic conditions.
Comparison with Similar Compounds
The unique combination of imidazole and thiol groups in this compound distinguishes it from other related compounds such as:
- 5-(4-bromophenyl)-1-phenyl-1H-thiazole : Contains a thiazole ring instead of an imidazole ring.
- 5-(4-bromophenyl)-1-phenyl-1H-pyrazole : Exhibits different chemical properties and biological activities.
This diversity allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for further research in medicinal chemistry .
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Thioalkylation time | 6–8 hours | |
| Purification | Recrystallization (methanol) |
What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
- IR Spectroscopy : Confirm the C-Br stretch at ~560 cm⁻¹ and C=S stretch at ~680 cm⁻¹ .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
Advanced Research Questions
How can regioselectivity be controlled during imidazole ring formation?
Methodological Answer:
Regioselectivity is influenced by:
- Electron-withdrawing groups : The 4-bromophenyl group directs substitution at the 2-position due to its meta-directing effect .
- Reaction conditions : Higher temperatures (110–120°C) favor cyclization via the Debus-Radziszewski reaction, while lower temperatures may yield side products .
- Catalysts : Use iodine (5 mol%) to accelerate cyclization and reduce side reactions .
What crystallographic strategies resolve disorder in the imidazole core?
Methodological Answer:
- Data collection : Use high-resolution X-ray data (θmax > 25°) and twinning analysis in SHELXL .
- Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms. For example, in cases of isobutylthio group disorder, split the model into two positions with occupancy ratios refined to ~0.6:0.4 .
- Validation : Check using R1 (<5%) and wR2 (<15%) metrics and the Hirshfeld surface analysis for intermolecular interactions .
How can computational modeling predict biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., 15LOX/PEBP1 complex). Key steps:
- DFT calculations : Calculate electrostatic potential surfaces (MESP) to identify nucleophilic/electrophilic regions influencing binding .
How should contradictory spectroscopic data be resolved?
Methodological Answer:
- Hypothesis testing : If NMR peaks deviate from expected shifts, consider:
- Cross-validation : Combine XRD (for bond lengths) and IR (for functional groups) to resolve ambiguities .
What intermolecular forces stabilize the crystal lattice?
Methodological Answer:
- Hydrogen bonding : Analyze C–H···π interactions between phenyl rings (distance ~3.5 Å) and Br···Br halogen bonds (3.2–3.4 Å) using Mercury software .
- Graph set analysis : Classify interactions as D (donor) or A (acceptor). For example, a C–H···N motif may be labeled S(6) .
- Packing motifs : Identify herringbone or π-stacked arrangements via PLATON’s void analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
